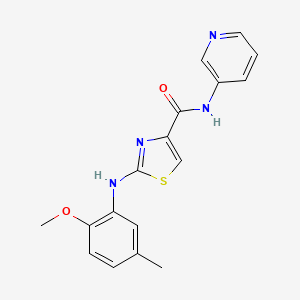

2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a thiazole ring, a common motif in many pharmaceuticals, linked to a pyridine ring via a carboxamide group, and an aniline derivative substituted with methoxy and methyl groups. This structure suggests potential for interactions with various biological targets.

Synthesis Analysis

The synthesis of related thiazole and pyridine derivatives has been reported in the literature. For instance, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives were prepared by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature . Additionally, the synthesis of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides involved the use of IR, NMR, and mass spectra to investigate the structures of the synthesized compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate was determined using crystallographic data, highlighting the importance of hydrogen bonding in the stabilization of the molecule's conformation . Similarly, stereochemical investigations of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides utilized NMR spectroscopy to assign configurations of stereogenic centers . These techniques would be essential in analyzing the molecular structure of "2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide".

Chemical Reactions Analysis

The reactivity of thiazole and pyridine derivatives can be complex, as seen in the synthesis of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives from amino-imino derivatives . Additionally, the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides involved a relay catalytic cascade reaction . These reactions demonstrate the potential for the compound to undergo various chemical transformations, which could be explored for the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide" are not provided, related compounds exhibit properties such as crystallographic conformations influenced by substituents and intermolecular hydrogen bonding . The solubility, stability, and reactivity of such compounds can be inferred from their structural analogs, which are crucial for their potential application in drug design and synthesis.

Applications De Recherche Scientifique

Synthesis and Characterization

Research has focused on synthesizing and characterizing various derivatives of thiazole and pyrazole compounds, indicating the broad interest in these compounds for their potential biological activities. For instance, the synthesis and in vitro cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, demonstrating their potential as anti-cancer agents against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014). Additionally, novel benzodifuranyl derivatives, including thiazolopyrimidines, have been synthesized and shown to have COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Corrosion Inhibition

Thiazole based pyridine derivatives have been investigated for their potential as corrosion inhibitors for mild steel. The study found that these compounds exhibit significant inhibition efficiency, which has direct relation with concentration and inverse relation with temperature, acting as both anodic and cathodic inhibitors (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2016).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has revealed their strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing their potential for treating diseases like trypanosomiasis and malaria (Mohamed A. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).

Antimicrobial and Antifungal Activities

The synthesis and biological activity of various pyridine derivatives have been studied, with findings indicating that these compounds exhibit variable and modest activity against bacterial and fungal strains (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Propriétés

IUPAC Name |

2-(2-methoxy-5-methylanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-5-6-15(23-2)13(8-11)20-17-21-14(10-24-17)16(22)19-12-4-3-7-18-9-12/h3-10H,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNXGBKECKYDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B3000136.png)

![2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide](/img/structure/B3000138.png)

![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B3000152.png)

![N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3000155.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)